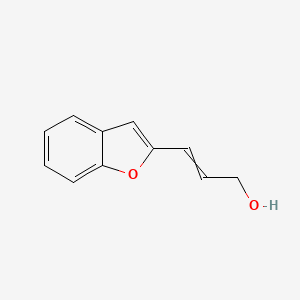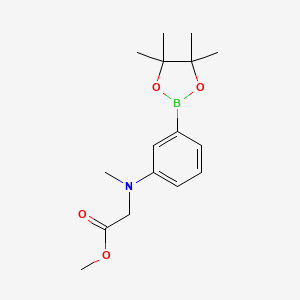![molecular formula C17H22N2O2S B13984112 N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide CAS No. 209917-53-3](/img/structure/B13984112.png)
N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with a unique structure that includes a biphenyl core, a sulfonamide group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Nitration: Introduction of a nitro group to the biphenyl core.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Addition of the tert-butyl group.
Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric and sulfuric acids, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfone derivatives, while reduction of the nitro group yields aniline derivatives.
Applications De Recherche Scientifique
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide
- N-(1,1-Dimethylethyl)-4’-(amino)[1,1’-biphenyl]-2-sulfonamide
- N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-carboxamide
Uniqueness
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both the sulfonamide and tert-butyl groups, which confer specific chemical properties and biological activities. The sulfonamide group is known for its ability to form strong hydrogen bonds, making it a valuable pharmacophore in drug design. The tert-butyl group provides steric hindrance, which can enhance the compound’s selectivity and stability.
Propriétés
Numéro CAS |
209917-53-3 |
|---|---|
Formule moléculaire |
C17H22N2O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-tert-butyl-2-[4-(methylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)19-22(20,21)16-8-6-5-7-15(16)13-9-11-14(18-4)12-10-13/h5-12,18-19H,1-4H3 |
Clé InChI |
DURCOHIBRCVFID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)






